Maesopsin, also known as 2-(4-hydroxybenzyl)-2,4,6-trihydroxy-3(2H)-benzofuranone, is a naturally occurring auronol, a class of flavonoids characterized by a 2-benzylidenebenzofuranone backbone. [, , ] First isolated from the heartwood of Maesopsis eminii, a tree native to Africa, maesopsin has since been found in various plant species, particularly within the Rhamnaceae, Moraceae, and Polygonaceae families. [, , , , , , , , , , , ] Maesopsin typically exists as a glycoside, often conjugated with glucose at the 4-OH position (maesopsin 4-O-β-D-glucoside). [, , , , , , , ]
Scientific interest in maesopsin stems from its diverse biological activities, including anti-inflammatory, immunomodulatory, cytotoxic, and neuron-protective properties. [, , , , , , , , ] These attributes make maesopsin a promising candidate for further investigation in various research areas, including drug discovery and development.
Maesopsin is primarily isolated from the leaves of Artocarpus tonkinensis, a tropical tree native to Southeast Asia. The extraction process typically involves the use of solvents like ethanol or methanol to obtain the active compounds from plant materials. As a flavonoid glycoside, Maesopsin is characterized by its sugar moiety, which influences its solubility and biological activity.
The synthesis of Maesopsin can be achieved through both natural extraction and synthetic methods. The natural extraction involves:
In laboratory settings, synthetic approaches may also be employed using chemical reagents to replicate the structure of Maesopsin, although such methods are less common compared to natural extraction.
Characterization of Maesopsin is typically performed using techniques such as:
Maesopsin has a complex molecular structure characterized by a flavonoid backbone with a glucoside group. Its molecular formula is , and it features functional groups that contribute to its biological activity.
Maesopsin participates in various chemical reactions typical of flavonoids, including:
The reactivity of Maesopsin can be studied using techniques such as High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and product formation.
The mechanism through which Maesopsin exerts its biological effects involves several pathways:
Research indicates that Maesopsin exhibits significant anticancer activity in vitro and in vivo, making it a candidate for further therapeutic development against malignancies like acute myeloid leukemia .
Relevant analyses often include spectroscopic methods (UV-Vis, IR) to assess these properties quantitatively.
Maesopsin has several scientific applications:
Maesopsin (2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one; CAS 5989-16-2) occurs naturally as both aglycone and glycosylated derivatives in select plant species. The highest concentrations are documented in Artocarpus tonkinensis (Moraceae family) and Limoniastrum monopetalum (Plumbaginaceae family), exhibiting distinct distribution patterns across plant tissues. In Artocarpus tonkinensis, a Vietnamese medicinal species traditionally employed for arthritis treatment, maesopsin primarily accumulates as its 4-O-β-D-glucoside derivative (TAT-2) in leaf tissues. This glycosylated form constitutes a significant bioactive fraction, demonstrating isolation yields correlating with extraction methodologies [5] [9].
Conversely, Limoniastrum monopetalum, a Tunisian halophyte, accumulates maesopsin predominantly as the 6-O-glucoside isomer within its leaves. Phytochemical fractionation of methanolic leaf extracts using chromatographic techniques (Sephadex LH-20 columns) yielded maesopsin-6-O-glucoside as a principal constituent, identified via spectroscopic methods including ESI-MS and NMR (200 MHz and 400 MHz). This compound represented a major flavonoid component within the leaf phytochemical profile and demonstrated notable biological activities [2].
Table 1: Distribution of Maesopsin Derivatives in Key Plant Species
Plant Species | Plant Part | Maesopsin Form | Reported Concentration/Yield | Primary Isolation Method |
---|---|---|---|---|
Artocarpus tonkinensis | Leaves | Maesopsin 4-O-β-D-glucoside | Isolated as major active fraction | MPLC, Normal-phase chromatography |
Limoniastrum monopetalum | Leaves | Maesopsin 6-O-glucoside | Identified as significant flavonoid | Sephadex LH-20 Chromatography |
Hovenia spp. | Lignum (Wood) | Maesopsin aglycone | Isolated from bark/wood extracts | Ethanol/Water extraction |
Maesopsin belongs to the auronol subclass of flavonoids, characterized by a rearranged C-ring forming a benzofuran-3(2H)-one structure instead of the typical chroman-4-one. Its biosynthesis diverges from the central flavonoid pathway downstream of flavanonols. The established route involves a two-step enzymatic transformation:
Flavanonol Formation: The precursor flavanonols, (+)-aromadendrin (dihydrokaempferol) and (+)-taxifolin (dihydroquercetin), are synthesized via the core flavonoid pathway. This involves chalcone synthase (CHS) forming naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA, followed by isomerization by chalcone isomerase (CHI) to naringenin. Naringenin is subsequently hydroxylated by flavanone 3-hydroxylase (F3H) to form (+)-aromadendrin. Flavonoid 3'-hydroxylase (F3'H) further hydroxylates aromadendrin to yield (+)-taxifolin [1] [7].
Ring Contraction to Auronols: The critical step in maesopsin biosynthesis is the enzymatic ring contraction of (+)-aromadendrin. This reaction is catalyzed by a specific chalcone isomerase (CHI) derived from the gut bacterium Eubacterium ramulus (ErCHI). ErCHI acts enantioselectively on the (+)-isomers of flavanonols. It catalyzes a cofactor-independent isomerization involving a ring-opening mechanism. The proposed mechanism proceeds via the corresponding chalcone intermediate and its di-keto tautomer, followed by recyclization to form the contracted auronol ring system. Specifically:
This enzymatic conversion is highly efficient, with in vitro and heterologous expression studies demonstrating conversion rates of 38.1% for (+)-aromadendrin to maesopsin and 74.6% for (+)-taxifolin to alphitonin under optimized conditions. Notably, the presence of precursor flavanones like naringenin or eriodictyol can competitively inhibit ErCHI, reducing the conversion yield by blocking the enzyme's active site [1].
This biosynthetic pathway, particularly the key role of the bacterial ErCHI, has enabled the development of microbial production platforms using engineered Streptomyces albidoflavus and Escherichia coli strains for de novo or bioconversion synthesis of maesopsin and related auronols [1].
The isolation of maesopsin and its glycosides from plant material requires multi-step procedures combining extraction with sophisticated purification techniques, optimized for scalability and yield. Key methodologies involve:
Table 2: Large-Scale Isolation Techniques for Maesopsin and Derivatives
Isolation Stage | Primary Technique | Typical Conditions/Materials | Purpose/Advantage | Scalability |
---|---|---|---|---|
Primary Extraction | Maceration | Methanol, room temperature, 1-3 days | Efficient extraction of polar glycosides | High |
Defatting/Cleanup | Solid-Phase Extraction (SPE) | C18 cartridges, MeOH/H₂O (80:20) load, MeOH elution | Removal of chlorophyll, lipids, non-polar contaminants | Medium-High |
Fractionation | Liquid-Liquid Partitioning | Water suspension, EtOAc or n-BuOH extraction | Enrichment of medium-polarity flavonoids (glycosides) | High |
Intermediate Purification | Medium-Pressure LC (MPLC) | RP-18 columns (e.g., LiChroprep 25-40μm), H₂O/MeOH or H₂O/ACN gradients | High-resolution separation with significant loading capacity | High (grams) |
Final Purification | Sephadex LH-20 Chromatography | Sephadex LH-20, methanol or methanol/water elution | Size exclusion/adsorption, removal of sugars, fine fractionation | Medium (100s mg-grams) |
Polishing | Preparative HPLC | Prep-C18 column, acidic/neutral mobile phase (e.g., H₂O/ACN + 0.1% FA), UV detection | Achievement of high purity (>98%) | Low-Medium (mg-100s mg) |
Challenges in Large-Scale Isolation: Key challenges include the relatively low natural abundance of maesopsin derivatives in plant tissues, requiring processing large biomass volumes. The structural similarity to other flavonoids necessitates high-resolution separation steps. Maesopsin aglycone shows instability in certain aqueous conditions, requiring careful control of pH, temperature, and light exposure during extraction and purification. Lyophilization (freeze-drying) is often preferred for final product stabilization [6] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7